molecular formula C9H5F3N2O B11888254 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11888254
M. Wt: 214.14 g/mol
InChI Key: QYZHRDSDGWCGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and an aldehyde group at the 3-position

Preparation Methods

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with trifluoroacetaldehyde followed by cyclization and oxidation steps . Another approach includes the use of microwave-assisted synthesis, which offers a green and efficient method for producing this compound . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.

    Trifluoromethyl-substituted heterocycles: These compounds also contain a trifluoromethyl group, but the core structure may vary.

Similar compounds include 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-14-7(5-15)4-13-8(14)3-6/h1-5H

InChI Key

QYZHRDSDGWCGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.